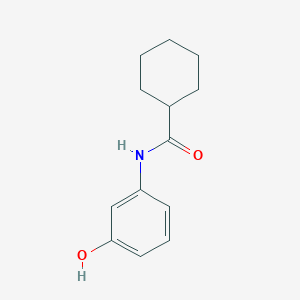

N-(3-hydroxyphenyl)cyclohexanecarboxamide

Description

N-(3-Hydroxyphenyl)cyclohexanecarboxamide is a synthetic amide derivative featuring a cyclohexanecarboxamide backbone linked to a 3-hydroxyphenyl group. The hydroxyl group at the meta position of the phenyl ring enhances hydrogen-bonding interactions, influencing solubility, receptor binding, and pharmacological efficacy .

Properties

IUPAC Name |

N-(3-hydroxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGMXDPUXIDZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3-hydroxyaniline with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)cyclohexanecarboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with target proteins, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

N-(3-Chlorophenyl)cyclohexanecarboxamide

- Structure : Chlorine replaces the hydroxyl group at the phenyl ring’s meta position.

- Properties : Molecular weight = 237.73 g/mol; lower polarity compared to the hydroxyl analog.

N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide

- Structure : Contains both chloro (C5) and hydroxyl (C2) substituents on the phenyl ring.

- Properties : Molecular weight = 253.72 g/mol; increased acidity due to the hydroxyl group.

- Synthesis: Not detailed in evidence, but similar routes (e.g., coupling reactions) are likely used .

N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a)

- Structure : Adds an isopentyl group at the phenyl ring’s para position alongside the hydroxyl group.

- Synthesis : 59% yield via a procedure analogous to other aryl-substituted carboxamides.

- Activity : Demonstrated antituberculosis activity, highlighting the role of bulky substituents in enhancing target affinity .

Functional Group Variants

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

- Structure : Thiourea (‒NHC(S)NH‒) replaces the amide group.

- Synthesis : Cyclohexanecarbonyl isothiocyanate reacts with primary amines (yields: 45–77%) .

- Properties : Exhibit intramolecular hydrogen bonds (N–H···O), stabilizing pseudo-six-membered rings in crystal structures (e.g., H₂L₉) .

- Activity: Thiourea derivatives are known for metal chelation and antimicrobial applications .

Alkyl-Substituted Cyclohexanecarboxamides

- Examples : N-(Heptan-4-yl)- and N-(Octan-2-yl)cyclohexanecarboxamide.

- Synthesis : Copper-catalyzed alkylation of cyclohexanecarboxylic acid with alkyl halides (yields: 50–76%) .

- Properties : Lower molecular weights (e.g., 225.2 g/mol for the heptan-4-yl derivative) and increased hydrophobicity compared to aryl analogs .

N-(3-Hydroxyphenyl)retinamide

- Structure: Retinoid backbone with a 3-hydroxyphenylcarboxamide group.

- Activity : Superior apoptosis induction in bladder cancer cells compared to fenretinide (4HPR), with 10 μM doses reducing cell viability by >50% .

- Mechanism : The meta-hydroxyl group enhances interactions with cellular targets, promoting pro-apoptotic signaling .

Coumarin-Fused Analogs

- Example : N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide.

- Activity : Coumarin derivatives are associated with anticoagulant and anticancer effects, though specific data for this analog are pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.